2-chloro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-5-(1H-tetrazol-1-yl)benzamide
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Overview
Description
2-CHLORO-N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative .
Scientific Research Applications
2-CHLORO-N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-CHLORO-N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE include other benzamide derivatives with various substituents, such as:
- 2-CHLORO-N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE
- 2-CHLORO-N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}BENZOATE .
Uniqueness
The uniqueness of 2-CHLORO-N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H13ClN6O4S |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-chloro-N-[3-(2-hydroxyethylsulfanyl)-5-nitrophenyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H13ClN6O4S/c17-15-2-1-11(22-9-18-20-21-22)8-14(15)16(25)19-10-5-12(23(26)27)7-13(6-10)28-4-3-24/h1-2,5-9,24H,3-4H2,(H,19,25) |
InChI Key |
LYPUBMNAZXNKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NC3=CC(=CC(=C3)SCCO)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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